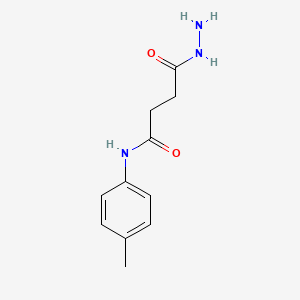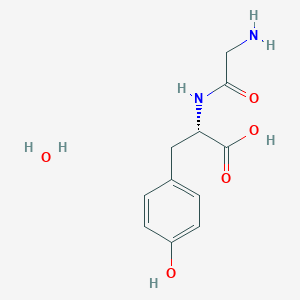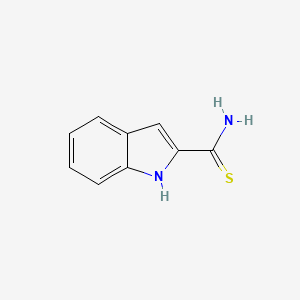![molecular formula C14H17N3O2S B1345302 Ethyl 1-(thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylate CAS No. 910037-27-3](/img/structure/B1345302.png)
Ethyl 1-(thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1-(thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylate, or ETPC, is a synthetic compound with potential applications in medicinal chemistry. It is a member of the thienopyrimidine family, which is a class of compounds that are known to have a wide range of activities. ETPC has been investigated for its potential as an anti-inflammatory agent, an inhibitor of certain enzymes, and a modulator of certain cell signaling pathways.
科学的研究の応用
Synthesis of Novel Heterocyclic Compounds
Research has shown that derivatives of Ethyl 1-(thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylate are key intermediates in the synthesis of diverse heterocyclic structures. For instance, the synthesis of 5,8-Diamino-Substituted Pyrano[4″,3″:4′,5′]pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines and Pyrimido[4′,5′:4,5]thieno[2,3-c]isoquinolines involves reactions of Ethyl 1-amino derivatives with benzoyl isothiocyanate, leading to cyclization to various thioxo derivatives. These cyclization products are further converted into chloro derivatives, showcasing the compound's versatility in synthesizing complex heterocyclic systems (Paronikyan et al., 2016).
Development of Antimicrobial Agents
The antimicrobial properties of derivatives synthesized from this compound have been explored, with some compounds exhibiting significant antistaphylococcal activity. This is evident in studies where 3,4-dihydropyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4-ones were synthesized and tested for their antibacterial properties, highlighting the potential for developing new antimicrobial agents from this chemical framework (Kostenko et al., 2008).
作用機序
Target of Action
Thieno[3,2-d]pyrimidines, the core structure of Ethyl 1-(thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylate, are known to interact with a variety of biological targets . .
Mode of Action
Thieno[3,2-d]pyrimidines are known to interact with their targets through various mechanisms, often involving the formation of hydrogen bonds and hydrophobic interactions .
Biochemical Pathways
Thieno[3,2-d]pyrimidines, in general, are known to interact with a variety of biochemical pathways, often leading to changes in cellular processes .
Pharmacokinetics
The lipophilicity of related compounds suggests that they may diffuse easily into cells .
Result of Action
Thieno[3,2-d]pyrimidines are known to have diverse biological activities .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of similar compounds .
生化学分析
Biochemical Properties
Ethyl 1-(thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylate plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to inhibit cytochrome bd oxidase, an enzyme involved in the respiratory chain of Mycobacterium tuberculosis . This inhibition disrupts the energy metabolism of the bacterium, making it a potential candidate for tuberculosis treatment. Additionally, the compound interacts with ATP-binding sites, affecting the energy balance within cells .
Cellular Effects
This compound influences various cellular processes. It has been observed to induce cytotoxic effects in cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer) cells . The compound affects cell signaling pathways, leading to apoptosis (programmed cell death) and inhibition of cell proliferation. Furthermore, it alters gene expression related to cell cycle regulation and apoptosis .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with specific biomolecules. It binds to the active site of cytochrome bd oxidase, inhibiting its activity and disrupting the electron transport chain . This inhibition leads to a decrease in ATP production, affecting cellular energy metabolism. Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time. The compound exhibits stability under various conditions, maintaining its activity over extended periods . It undergoes gradual degradation when exposed to light and high temperatures. Long-term studies have shown that the compound can induce sustained cytotoxic effects in cancer cells, with minimal resistance development .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, the compound exhibits therapeutic effects, such as inhibition of tumor growth and reduction of bacterial load in tuberculosis models . At high doses, it can cause toxic effects, including liver and kidney damage. Threshold effects have been observed, where a specific dosage range maximizes therapeutic benefits while minimizing adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and altering metabolite levels. The compound’s metabolism can influence its pharmacokinetics and overall efficacy .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It can accumulate in certain tissues, such as the liver and kidneys, where it exerts its therapeutic effects . The compound’s distribution is influenced by its chemical properties, including solubility and affinity for transport proteins .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. It is primarily localized in the mitochondria, where it interacts with components of the electron transport chain . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to the mitochondria. The compound’s activity within the mitochondria is crucial for its therapeutic effects .
特性
IUPAC Name |
ethyl 1-thieno[3,2-d]pyrimidin-4-ylpiperidine-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2S/c1-2-19-14(18)10-3-6-17(7-4-10)13-12-11(5-8-20-12)15-9-16-13/h5,8-10H,2-4,6-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBEGYEOZJHWLKV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=NC=NC3=C2SC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90640414 |
Source


|
| Record name | Ethyl 1-(thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90640414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
910037-27-3 |
Source


|
| Record name | Ethyl 1-(thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90640414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(Benzo[d]thiazol-2-ylthio)ethan-1-amine hydrochloride](/img/structure/B1345233.png)






![4-[4-(Trifluoromethyl)pyridin-2-yl]benzaldehyde](/img/structure/B1345245.png)

![Benzyl N-[1,3-benzodioxol-5-yl(phenylsulfonyl)-methyl]carbamate](/img/structure/B1345248.png)
